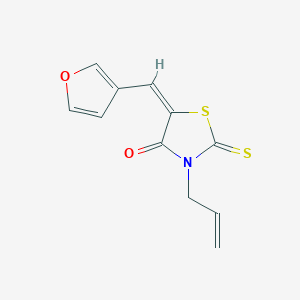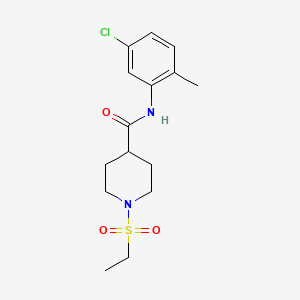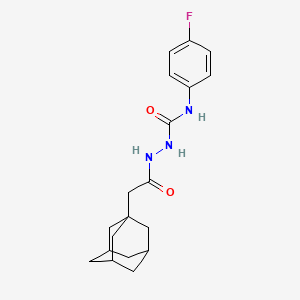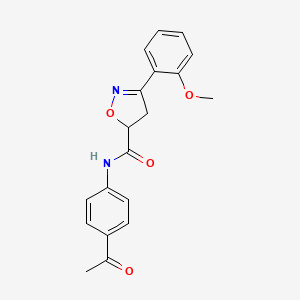![molecular formula C19H25N3O3S B4710766 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B4710766.png)
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide
Descripción general
Descripción
Sulfonamide compounds exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. They are involved in various chemical reactions and possess unique physical and chemical properties due to their structural features.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides or isocyanates. For example, Alizadeh et al. (2007) described a one-pot synthesis method for 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, showcasing the versatility of sulfonamide chemistry in creating highly functionalized compounds (Alizadeh, Rezvanian, & Zhu, 2007).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography, NMR, and computational methods. Durgun et al. (2016) provided a detailed characterization of 3-chloro-N-(4-sulfamoylphenethyl)propanamide, including its X-ray structure and computational studies, to elucidate its molecular geometry and electronic properties (Durgun et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds can participate in a variety of chemical reactions, including coupling reactions, cyclization, and rearrangements. For instance, Wang et al. (2022) explored the copper-catalyzed C-N bond cleavage in the synthesis of N-sulfonylformamidines from N-(2-pyridinylmethyl)benzenesulfonamides, highlighting the reactivity of sulfonamides under catalytic conditions (Wang et al., 2022).
Propiedades
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-15(2)13-22-26(24,25)18-9-6-16(7-10-18)8-11-19(23)21-14-17-5-3-4-12-20-17/h3-7,9-10,12,15,22H,8,11,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSNOWPYPTTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4710704.png)
![N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4710709.png)



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-2-pyridinylacetamide](/img/structure/B4710736.png)
![{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4710747.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4710752.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4710755.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4710760.png)
![diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4710772.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4710786.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4710797.png)